2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Description
The compound “2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C8H6ClNO2S2 . The compound is stored at a temperature of 0-5°C .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 . This code provides a unique identifier for the compound and can be used to determine its molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 247.73 . It is a yellow solid and is stored at a temperature of 0-5°C .Mechanism of Action
While the specific mechanism of action for “2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide” is not available, benzothiazole derivatives have been studied for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S2/c1-23(20,21)8-4-5-10-11(7-8)22-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTREFVLYISBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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